Sodium p-toluenesulfinate hydrate
Overview
Description
Sodium p-toluenesulfinate hydrate, represented by the molecular formula Na+·C7H7O2S−·4H2O, is the hydrate of the sodium salt of para-toluenesulfinic acid . The molecular geometry around the sulfur atom is tetrahedral with X–S–Y angles spanning a range of 102.23(6)–110.04(6)° .
Synthesis Analysis
A general procedure for the synthesis of substituted sulfinates involves the hydrolysis and reduction of benzenesulfonyl chloride to obtain sodium benzenesulfinate . For example, hydrazine hydrate and sodium carbonate are dissolved in water, to which benzenesulfonyl chloride is added dropwise. The reaction is incubated for 2 hours, and the synthetic solution is cooled and filtered to obtain the sodium salt of benzenesulfinic acid .Molecular Structure Analysis
The molecular geometry around the sulfur atom in this compound is tetrahedral . In the crystal, the water molecules connect the sodium cations into chains along the b axis via O—H⋯O hydrogen bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 196.20 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 60.3 Ų .Scientific Research Applications
Molecular Geometry and Crystal Structure
Sodium p-toluenesulfinate hydrate has been studied for its molecular geometry and crystal structure. The compound, specifically its tetrahydrate form, displays a tetrahedral molecular geometry around the sulfur atom. In the crystal form, water molecules connect the sodium cations into chains along the b axis through hydrogen bonds, indicating potential applications in crystallography and materials science (Betz & Gerber, 2011).
Dentistry Applications
In dentistry, the reducing agent containing p-toluenesulfinic acid sodium salt (Accel®) has been evaluated for its effects on the bonding durability of self-etch adhesive to caries-affected dentin. This compound, when used after smear layer-deproteinizing with NaOCl solution, can improve both initial and long-term bond strengths, which is significant for dental restorations and treatments (Prasansuttiporn et al., 2020).
Organic Synthesis
This compound has been employed in various organic synthesis processes. For example, it's used in the N-nitrosation of secondary amines, demonstrating its role as an effective nitrosating agent under mild conditions (Borikar & Paul, 2010). Additionally, it is involved in reactions producing substituted allyl acetates and sulfones, with ionic liquids being utilized instead of conventional solvents (Kabalka, Venkataiah, & Dong, 2003).
Catalysis
In catalysis, this compound has been shown to efficiently convert aryl and alkyl isocyanates into symmetrical trisubstituted aryl and alkyl isocyanurates. This indicates its utility as a catalyst in chemical reactions (Moghaddam et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Sodium p-toluenesulfinate hydrate, also known as Sodium 4-methylbenzene-1-sulfinate hydrate, is primarily used in organic synthesis . It doesn’t have a specific biological target, but it serves as an important reagent in the synthesis of various organic compounds .
Mode of Action
The compound acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It interacts with other molecules to form new compounds, contributing to the synthesis of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Biochemical Pathways
This compound is involved in various biochemical pathways in the context of organic synthesis. It serves as a versatile building block for preparing many valuable organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . It also plays a significant role in the synthesis of vinyl sulfones, allyl sulfones, and β-keto sulfones .
Result of Action
The result of this compound’s action is the formation of new organosulfur compounds. It contributes to the synthesis of a wide range of compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . These compounds have various applications in different fields, including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
sodium;4-methylbenzenesulfinate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.H2O/c1-6-2-4-7(5-3-6)10(8)9;;/h2-5H,1H3,(H,8,9);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHWAOGAJFMIFU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207801-20-5, 1011708-74-9 | |
Record name | Sodium p-toluenesulphinate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | sodium 4-methylbenzene-1-sulfinate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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